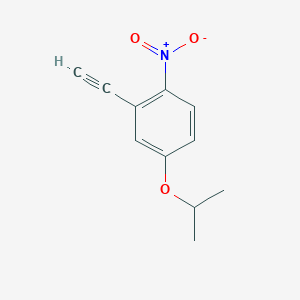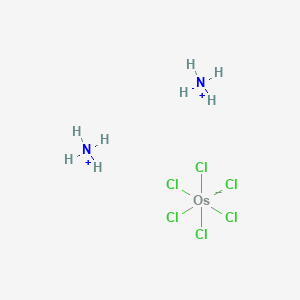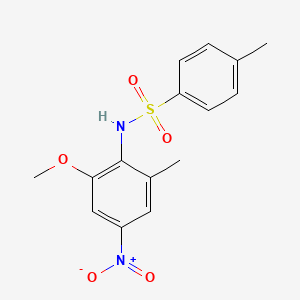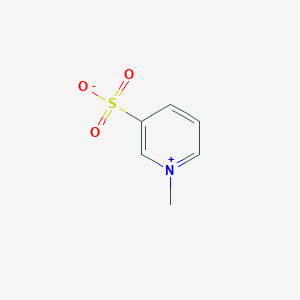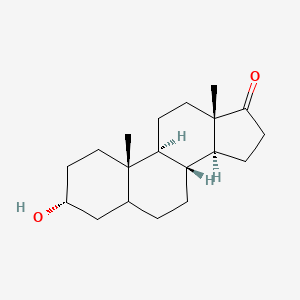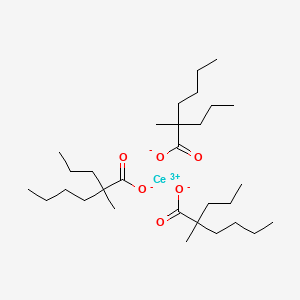
Cerium tris(2-methyl-2-propylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium tris(2-methyl-2-propylhexanoate) is a chemical compound with the molecular formula C30H57CeO6 and a molecular weight of 653.88598 . It is a cerium-based compound that is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of cerium tris(2-methyl-2-propylhexanoate) typically involves the reaction of cerium salts with 2-methyl-2-propylhexanoic acid. The reaction conditions often require a controlled environment to ensure the purity and yield of the product. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to optimize the production process .
Analyse Chemischer Reaktionen
Cerium tris(2-methyl-2-propylhexanoate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different cerium oxides.
Reduction: The compound can be reduced to lower oxidation states of cerium.
Substitution: It can participate in substitution reactions where the 2-methyl-2-propylhexanoate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Cerium tris(2-methyl-2-propylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate oxidation and reduction processes.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in the field of regenerative medicine.
Wirkmechanismus
The mechanism of action of cerium tris(2-methyl-2-propylhexanoate) involves its ability to undergo redox reactions. The cerium ion can switch between different oxidation states, which allows it to participate in various chemical processes. This redox activity is crucial for its role as a catalyst and its potential antioxidant properties. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with reactive oxygen species and other free radicals .
Vergleich Mit ähnlichen Verbindungen
Cerium tris(2-methyl-2-propylhexanoate) can be compared with other cerium-based compounds such as:
- Cerium(III) acetate hydrate
- Cerium(III) 2-ethylhexanoate These compounds share similar properties but differ in their specific ligands and applications. Cerium tris(2-methyl-2-propylhexanoate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
35374-62-0 |
|---|---|
Molekularformel |
C30H57CeO6 |
Molekulargewicht |
653.9 g/mol |
IUPAC-Name |
cerium(3+);2-methyl-2-propylhexanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-4-6-8-10(3,7-5-2)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
YGTGPDBRUFALCC-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCC(C)(CCC)C(=O)[O-].CCCCC(C)(CCC)C(=O)[O-].CCCCC(C)(CCC)C(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


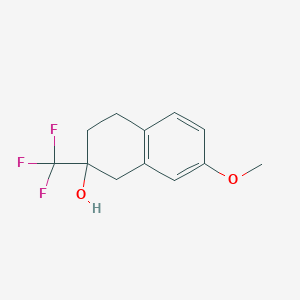
![1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil](/img/structure/B13729113.png)
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
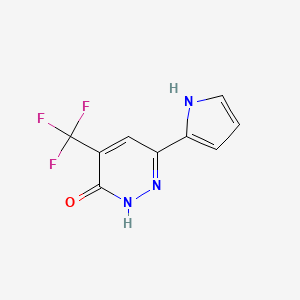
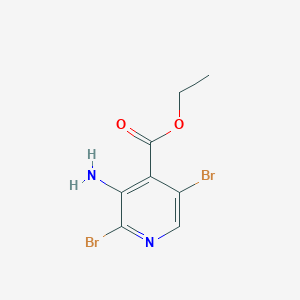
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
